molecular formula C10H13ClN4O2S B12918628 6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide CAS No. 570416-08-9

6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide

Cat. No.: B12918628
CAS No.: 570416-08-9
M. Wt: 288.75 g/mol
InChI Key: REKVRSPBDCSJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide is a chemical compound with the molecular formula C 10 H 13 ClN 4 O 2 S, intended for research and development applications exclusively . This compound belongs to the imidazo[1,2-b]pyridazine class, a privileged scaffold in medicinal chemistry known for its versatility in designing potent kinase inhibitors . Recent scientific investigations have highlighted that imidazo[1,2-b]pyridazine-based compounds can function as potent inhibitors of Transforming Growth Factor-β Activated Kinase 1 (TAK1), a key enzyme implicated in cancer cell signaling and survival . Substitutions at various positions on the imidazo[1,2-b]pyridazine core, particularly with groups like sulfonamide, are critical for modulating kinase selectivity and inhibitory potency, making this scaffold a valuable tool for probing disease mechanisms . The primary research value of this compound lies in its potential as a precursor or pharmacophore for developing targeted cancer therapies. Research has demonstrated that TAK1 is constitutively upregulated in multiple myeloma and other cancers, and its inhibition can suppress critical pro-survival signaling pathways such as NF-κB, p38MAPK, and ERK . The structural features of this compound—including the chloro and sulfonamide substituents—provide multiple synthetic handles for further chemical exploration and optimization within drug discovery programs . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

570416-08-9

Molecular Formula

C10H13ClN4O2S

Molecular Weight

288.75 g/mol

IUPAC Name

6-butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide

InChI

InChI=1S/C10H13ClN4O2S/c1-2-3-4-7-5-6-8-13-9(11)10(15(8)14-7)18(12,16)17/h5-6H,2-4H2,1H3,(H2,12,16,17)

InChI Key

REKVRSPBDCSJQX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN2C(=NC(=C2S(=O)(=O)N)Cl)C=C1

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazo[1,2-b]pyridazine Core with Chloro Substitution

A common approach involves the reaction of substituted pyridazine derivatives with formylating agents and subsequent cyclization:

  • Starting Material: 3-amino-6-chloropyridazine or related derivatives.
  • Formylation: Reaction with N,N-dimethylformamide dimethyl acetal under controlled temperature (40–100 °C) for 2–8 hours to form an N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine intermediate.
  • Cyclization: Treatment of the intermediate with bromoacetonitrile in solvents such as acetonitrile at elevated temperatures (50–160 °C) for 3–15 hours leads to ring closure forming 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
  • Purification: The crude product is purified by recrystallization from ethyl acetate/n-hexane mixtures to yield a high-purity product (purity ~98.5%, yield ~77.5%).

Introduction of the Butyl Group

The butyl substituent at position 6 can be introduced via alkylation or by using a butyl-substituted pyridazine precursor:

  • Alkylation: Direct alkylation of the pyridazine ring or the imidazo ring nitrogen with butyl halides under basic conditions.
  • Precursor Route: Using 6-butyl-substituted pyridazine derivatives as starting materials to carry the butyl group through the synthetic sequence.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Product Yield/Purity
1 Formylation 3-amino-6-chloropyridazine + N,N-dimethylformamide dimethyl acetal, 40–100 °C, 2–8 h N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine intermediate Intermediate
2 Cyclization Intermediate + bromoacetonitrile, acetonitrile, 50–160 °C, 3–15 h 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile ~77.5% yield, 98.5% purity
3 Butyl group introduction Alkylation or use of butyl-substituted precursors 6-butyl-2-chloroimidazo[1,2-b]pyridazine core Variable, method-dependent
4 Sulfonyl chloride formation Sulfonation + chlorination of heterocycle 6-chloroimidazo[1,2-b]pyridazine-3-sulfonyl chloride Isolated intermediate
5 Sulfonamide formation Sulfonyl chloride + amine + base (e.g., triethylamine), controlled temperature 6-butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide ~59.6% yield
6 Alternative reductive coupling Nitro-heterocycle + aryl sulfinate, DMSO, 60 °C, 12 h Sulfonamide derivatives Efficient, mild conditions

Research Findings and Notes

  • The method involving N,N-dimethylformamide dimethyl acetal and bromoacetonitrile provides a robust route to the imidazo[1,2-b]pyridazine core with chloro substitution, with high purity and good yield.
  • The sulfonamide formation via sulfonyl chloride intermediates is a classical and reliable approach, with yields around 60% reported for the final sulfonamide compound.
  • Reductive coupling methods offer a newer, milder alternative for sulfonamide synthesis, potentially improving functional group tolerance and simplifying purification.
  • The butyl substituent introduction requires careful control to avoid side reactions, and the choice of precursor or alkylation method impacts overall yield and purity.
  • Purification typically involves recrystallization from ethyl acetate/n-hexane mixtures or flash chromatography to achieve high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various polysubstituted derivatives of the imidazopyridazine core, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Properties

Recent studies have highlighted the potential of sulfonamide compounds, including 6-butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide, as effective antimicrobial agents. The sulfonamide moiety is known for its antibacterial properties, which stem from its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism has been extensively documented across various studies, establishing a foundation for the development of new antibiotics targeting resistant strains of bacteria .

1.2 Anticancer Activity

Emerging research indicates that compounds similar to this compound exhibit promising anticancer activity. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. Studies suggest that the compound may interfere with cellular signaling pathways critical for cancer cell proliferation and survival, making it a candidate for further investigation in oncology .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have synthesized various analogs and assessed their biological activities through SAR studies. These investigations have provided insights into how modifications to the chemical structure can enhance efficacy and reduce toxicity. For example, alterations in the substituents on the imidazo ring or variations in the sulfonamide group have shown significant impacts on biological activity .

Preclinical Studies and Efficacy Testing

3.1 In Vivo Studies

Preclinical studies are essential for evaluating the therapeutic potential of this compound in vivo. Animal models have been utilized to assess pharmacokinetics, bioavailability, and therapeutic efficacy against various disease models. These studies provide critical data on dosage regimens and potential side effects, informing subsequent clinical trials .

3.2 Toxicology Assessments

Toxicological evaluations are integral to understanding the safety profile of this compound. Studies have investigated its cytotoxicity and organ-specific toxicity using various assay methods. Results indicate that while the compound exhibits promising therapeutic effects, careful consideration must be given to its safety profile before advancing to human trials .

Data Summary Table

Application Area Key Findings References
Antimicrobial PropertiesEffective against resistant bacterial strains; inhibits dihydropteroate synthase
Anticancer ActivityInduces apoptosis; inhibits tumor growth in preclinical models
Structure-Activity RelationshipsModifications enhance efficacy; specific structural changes impact activity
Preclinical EfficacyDemonstrated therapeutic potential in animal models; informs clinical trial design
ToxicologyEvaluated cytotoxicity; safety profile requires further assessment

Case Studies

Case Study 1: Antimicrobial Efficacy Assessment

In a study published in 2021, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to existing sulfonamide antibiotics.

Case Study 2: Cancer Cell Line Testing

Another study focused on the anticancer properties of the compound against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and increased markers of apoptosis.

Mechanism of Action

The mechanism of action of 6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

6-Position Modifications
  • Aryl/Heteroaryl Substituents : Pandit et al. (2018) synthesized 6-(hetero)-aryl derivatives (e.g., 6-phenyl and 6-thiophenyl) and evaluated their TNF-α inhibitory activity. Aryl groups exhibited superior potency (IC₅₀: 0.2–0.45 µM) compared to alkyl chains due to enhanced π-π stacking with target proteins .
  • Butyl Substituent : The butyl chain in the target compound may reduce TNF-α inhibition efficacy relative to aryl analogs but could improve metabolic stability and oral bioavailability due to increased lipophilicity (predicted LogP ~3.2 vs. 2.1 for phenyl derivatives) .
3-Position Modifications
  • Sulfonamide vs. Carboxylate Esters : Ethyl or methyl carboxylate derivatives (e.g., ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate) lack the sulfonamide’s hydrogen-bonding capacity, resulting in weaker target engagement. However, carboxylates exhibit improved solubility (LogP ~1.8 vs. sulfonamide’s ~2.5) .

Physicochemical Properties

Compound 2-Position 3-Position 6-Position LogP (Predicted) Water Solubility (mg/mL)
6-Butyl-2-chloroimidazo...sulfonamide Cl Sulfonamide Butyl 3.2 0.12
6-Phenyl-2-chloroimidazo...sulfonamide Cl Sulfonamide Phenyl 2.1 0.08
6-Piperazinyl-2-chloroimidazo...sulfonamide Cl Sulfonamide Piperazinyl -0.3 5.4
Ethyl 6-chloroimidazo...carboxylate Cl COOEt Cl 1.8 1.2
  • Solubility : Piperazinyl derivatives (e.g., 6-piperazinyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide) show the highest solubility due to the basic amine group, which facilitates salt formation .

Key Research Findings

  • TNF-α Inhibition : Aryl-substituted derivatives outperform alkyl analogs in potency, but alkyl chains (e.g., butyl) may offer pharmacokinetic advantages .
  • Synthetic Flexibility : The 6-position is amenable to diverse substitutions (alkyl, aryl, piperazinyl), enabling tailored optimization of activity and solubility .

Biological Activity

6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide is a synthetic compound notable for its potential biological activities, particularly in pharmacology. This compound features a unique structural arrangement that includes a butyl group, a chloro substituent, and a sulfonamide functional group attached to an imidazo[1,2-b]pyridazine core. Its molecular formula is C10H13ClN4O2SC_{10}H_{13}ClN_4O_2S and it has been investigated for various therapeutic applications.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity against several targets, making it a candidate for further medicinal chemistry studies. Key areas of interest include:

  • Anti-cancer Activity : Studies suggest that compounds with similar structures often demonstrate anti-cancer properties. The sulfonamide group may enhance interactions with biological targets involved in tumor growth and proliferation.
  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes that play critical roles in disease pathways. This inhibition can modulate biochemical processes relevant to cancer and inflammation.

The mechanism of action involves the interaction of this compound with specific biological macromolecules. These interactions are crucial for understanding its therapeutic potential and optimizing its pharmacological properties. It is hypothesized that the compound may bind to active sites of target enzymes, thereby blocking their activity.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated the ability of this compound to inhibit cancer cell proliferation in various cancer lines.
  • Kinase Profiling : A study profiling the compound's kinase inhibition revealed selectivity against certain protein kinases involved in cancer signaling pathways. This selectivity is essential for minimizing off-target effects.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how structural modifications can influence biological activity, guiding future drug design efforts.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
6-Chloroimidazo[1,2-b]pyridazineLacks butyl group; contains only chlorineSimpler structure; used as a precursor
5-Methyl-2-chloroimidazo[1,2-b]pyridazineMethyl instead of butyl; retains chlorinePotentially different biological activity due to methyl substitution
4-Bromoimidazo[1,2-b]pyridazineBromine instead of chlorine; different substituentsDifferent reactivity and potential applications
6-Nitroimidazo[1,2-b]pyridazineNitro group instead of chloro; retains pyridazine coreKnown for antibacterial properties

Synthesis and Yield

The synthesis of this compound involves several key reactions:

  • Formation of Sulfonamide : The sulfonamide is synthesized from the corresponding sulfonyl chloride and an amine.
  • Nucleophilic Substitution : The chloro group allows for further functionalization through nucleophilic substitution reactions.

The reported yield for this synthesis is approximately 59.6% , indicating reasonable efficiency in laboratory settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.